

# Defactinib in vitro cell culture IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Defactinib IC50 Values and Mechanisms

**Defactinib** is a selective, ATP-competitive small-molecule inhibitor of FAK and the related protein Pyk2. [1] [2] The table below summarizes its published inhibitory concentrations.

| Context/Assay Type                                   | IC50 Value                                      | Experimental Model / Note               |
|------------------------------------------------------|-------------------------------------------------|-----------------------------------------|
| FAK/Pyk2 Enzymatic Activity                          | < 0.6 nM [1]                                    | Direct kinase inhibition.               |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Growth  | 2 - 5 $\mu$ M [2]                               | Cellular growth inhibition (SRB assay). |
| Esophageal Squamous Cell Carcinoma (ESCC) Malignancy | Effective suppression in 1-10 $\mu$ M range [3] | Suppression of cell migration/invasion. |

This difference between **nanomolar enzymatic IC50** and **micromolar cellular growth IC50** is common in drug discovery, as cellular potency is influenced by factors like cell permeability, drug efflux, and compensatory signaling pathways.

## Detailed Experimental Protocols

## Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method widely used for high-throughput screening of compound cytotoxicity and cell proliferation, which was employed in **Defactinib** studies. [4] [2]

- **Cell Seeding:** Seed cells in 96-well plates at a density of 5,000 cells per well in 100  $\mu$ L of culture medium. Incubate overnight to allow cell attachment. [4]
- **Compound Treatment:** Prepare a serial dilution of **Defactinib** in culture medium. Treat cells with a range of concentrations (e.g., from 1 nM to 100  $\mu$ M). Include a negative control (vehicle only) and a blank (medium only). Incubate for the desired time (e.g., 72 hours). [4]
- **Cell Fixation:** After incubation, gently add 25  $\mu$ L of cold 50% (w/v) trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% TCA. Incubate at 4°C for 1 hour to fix the cells. [4]
- **Washing:** Wash the plates 4-5 times with tap water to remove TCA, culture medium, and serum proteins. Air-dry the plates completely. [4]
- **Staining:** Add 50  $\mu$ L of a 0.4% (w/v) solution of SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes. [4]
- **Washing and Solubilization:** Rapidly wash the plates 4-5 times with 1% acetic acid to remove unbound dye. Air-dry the plates. Solubilize the protein-bound dye by adding 100  $\mu$ L of 10 mM unbuffered Tris base solution (pH ~10.5) to each well. Shake the plates for at least 10 minutes. [4]
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 510 nm (or 564 nm) using a plate reader. [4]
- **Data Analysis:** Calculate cell viability relative to the vehicle control. Use non-linear regression analysis of the dose-response curve to determine the IC50 value. [4]

## In-Cell Western (ICW) for Target Engagement

In-Cell Western assays allow for quantitative analysis of protein expression and phosphorylation within intact cells, making them ideal for measuring **Defactinib**'s effect on FAK phosphorylation. [5]

- **Cell Culture and Treatment:** Seed cells in a 96-well plate. The following day, treat with a concentration gradient of **Defactinib** for a set time (e.g., 2-24 hours). [5]
- **Fixation and Permeabilization:** Aspirate the medium. Fix cells with formaldehyde (e.g., 4% for 20 minutes) and permeabilize with a detergent like Triton X-100 (e.g., 0.1% for 10-15 minutes). [5]
- **Antibody Staining:** Block cells to prevent non-specific binding. Incubate with a primary antibody specific for your target (e.g., anti-phospho-FAK (Y397)). Then, incubate with a fluorescently-labeled secondary antibody. A fluorescent stain for total protein (e.g., Sapphire700) can be used for normalization. [5]

- **Image Acquisition and Analysis:** Image the plate using a laser scanner or a dedicated imager capable of detecting the fluorescent signals. Quantify the signal intensity for each well. [5]
- **IC50 Determination:** Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the **Defactinib** concentration and fit a dose-response curve to calculate the IC50 for pathway inhibition. [5]

## FAK Signaling and Experimental Workflow

The following diagrams illustrate FAK's role in cancer signaling and the key experimental steps for determining IC50.



[Click to download full resolution via product page](#)

*Figure 1: **Defactinib** inhibition of FAK-mediated oncogenic signaling. **Defactinib** blocks FAK autophosphorylation and activation, thereby inhibiting multiple downstream pathways that drive cancer progression. Based on information from [6] [3] [4].*



[Click to download full resolution via product page](#)

Figure 2: General workflow for determining **Defactinib** IC50 in cell-based assays. The process involves treating cells with a concentration gradient of the inhibitor, measuring the cellular response, and analyzing the dose-response curve. Based on protocols from [4] [5].

## Key Considerations for Researchers

- **Assay Selection:** Choose your assay based on the question. The **SRB assay** is excellent for determining the effect on overall cell proliferation and death, while the **In-Cell Western assay** is optimal for confirming target engagement by measuring phospho-FAK levels. [4] [5]
- **Cell Line Variability:** Be aware that IC50 values can differ substantially between cell lines due to genetic background, dependency on FAK signaling, and expression levels of FAK and related proteins. [2]
- **Combination Studies:** **Defactinib** is often investigated in combination with other therapies, such as chemotherapy or targeted agents like EGFR inhibitors. When designing combination studies, include appropriate single-agent and control groups. [4] [2]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 2 Study of the Focal Adhesion Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]
2. Defactinib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Focal adhesion kinase (FAK) inhibitor-defactinib ... [pubmed.ncbi.nlm.nih.gov]
4. Novel FAK inhibitors suppress tumor growth and reverse ... [oaepublish.com]
5. In-cell Western Assays for IC50 Determination [azurebiosystems.com]
6. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Defactinib in vitro cell culture IC50 values]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001669#defactinib-in-vitro-cell->

culture-ic50-values]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)